3-(4-Ethoxy-2,3-difluorophenyl)propanol

Description

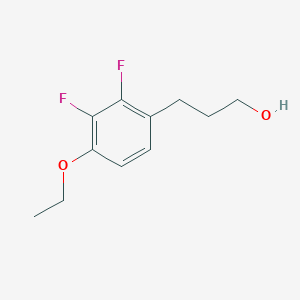

3-(4-Ethoxy-2,3-difluorophenyl)propanol is a tertiary alcohol derivative characterized by a 4-ethoxy-2,3-difluorophenyl group attached to a propanol chain. The molecular formula is deduced as C₁₁H₁₄F₂O₂, with an average molecular weight of 216.19 g/mol. The ethoxy group (-OCH₂CH₃) and fluorine atoms at the 2- and 3-positions on the aromatic ring contribute to its electronic and steric properties, making it distinct from related compounds. This structure suggests moderate polarity due to the hydroxyl group, which influences solubility and reactivity compared to esters or carboxylic acids with similar aromatic substituents.

Properties

Molecular Formula |

C11H14F2O2 |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

3-(4-ethoxy-2,3-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C11H14F2O2/c1-2-15-9-6-5-8(4-3-7-14)10(12)11(9)13/h5-6,14H,2-4,7H2,1H3 |

InChI Key |

XYBYXGKEDDGHQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CCCO)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Acid and Ester

Functional groups significantly alter physicochemical properties. The table below compares 3-(4-Ethoxy-2,3-difluorophenyl)propanol with structurally related compounds:

- Solubility : The carboxylic acid () exhibits higher water solubility due to its polar -COOH group, whereas the alcohol (target compound) and esters () are more lipophilic.

- Reactivity : The carboxylic acid undergoes decarboxylation or esterification, while the alcohol may participate in oxidation or nucleophilic substitution. Esters are prone to hydrolysis.

Structural Analogues with Different Substituents

Comparison with 3-((4-Fluoro-2-nitrophenyl)amino)propanol (, C₉H₁₁FN₂O₃, MW 214.19 g/mol) highlights substituent effects:

- Electron-Withdrawing Groups: The target compound’s fluorine atoms (-F) and ethoxy group (-OCH₂CH₃) create a balance of electron-withdrawing and donating effects. In contrast, the nitro (-NO₂) and amino (-NH₂) groups in ’s compound lead to stronger electronic polarization.

Alkyl Chain Length in Esters

describes cyclohexanecarboxylate esters with varying alkyl chains. Increasing chain length impacts properties as follows:

| Compound (Alkyl Chain) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Propyl ester | C₁₈H₂₄F₂O₃ | 326.38 |

| Butyl ester | C₁₉H₂₆F₂O₃ | 340.41 |

| Pentyl ester | C₂₀H₂₈F₂O₃ | 354.43 |

- Lipophilicity : Longer chains (e.g., pentyl) increase hydrophobicity, enhancing membrane permeability.

- Melting Point : Longer chains typically reduce melting points due to weaker crystalline packing.

Odor and Sensory Properties

demonstrates that alcohol chain length critically affects odor thresholds. For example:

- 1-Octanol: Low odor threshold (~0.13 ppm) due to high lipophilicity and intense odor .

- Isopropanol: Higher odor threshold (3.14–196 ppm) with subdued intensity.

The target compound’s shorter propanol chain may result in a higher odor threshold than 1-octanol but lower than isopropanol, aligning with trends in volatility and sensory perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.